1-Benzyl-3-(2-chloroethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2-chloroethyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a benzyl group and a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-chloroethyl)pyrrolidine can be synthesized through several methods. One common approach involves the alkylation of 1-benzylpyrrolidine with 2-chloroethanol under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine nitrogen, followed by the addition of 2-chloroethanol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(2-chloroethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The pyrrolidine ring can be reduced to form the corresponding pyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., sodium azide, potassium thiolate) under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include 1-benzyl-3-(2-azidoethyl)pyrrolidine, 1-benzyl-3-(2-thioethyl)pyrrolidine, etc.
Oxidation Reactions: Products include benzaldehyde, benzoic acid derivatives.
Reduction Reactions: Products include various reduced pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(2-chloroethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(2-chloroethyl)pyrrolidine involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group instead of a chloroethyl group.
1-Benzyl-2-pyrrolidinone: A compound with a carbonyl group at the 2-position of the pyrrolidine ring.
Ethyl 1-benzyl-pyrrolidine-3-carboxylate: A compound with an ester group at the 3-position of the pyrrolidine ring.
Uniqueness: 1-Benzyl-3-(2-chloroethyl)pyrrolidine is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H18ClN |
---|---|
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
1-benzyl-3-(2-chloroethyl)pyrrolidine |
InChI |
InChI=1S/C13H18ClN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI-Schlüssel |
UFPKLAYEQVQXJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CCCl)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.